3-(Dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-(Dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a furan ring, a tetrahydroisoquinoline core, and a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydroisoquinoline core, followed by the introduction of the furan ring and the dibutylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonitrile group can be reduced to form the corresponding amine.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while reduction of the carbonitrile group yields the corresponding amine.
Scientific Research Applications
3-(Dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-cancer agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The furan ring and the dibutylamino group play crucial roles in binding to these targets, which can include enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-(Dipropylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Uniqueness
3-(Dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of the dibutylamino group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different alkyl groups, affecting its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C22H29N3O |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(dibutylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C22H29N3O/c1-3-5-13-25(14-6-4-2)22-19(16-23)17-10-7-8-11-18(17)21(24-22)20-12-9-15-26-20/h9,12,15H,3-8,10-11,13-14H2,1-2H3 |
InChI Key |
KTPKLZOLINSREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C2=C(CCCC2)C(=N1)C3=CC=CO3)C#N |
Origin of Product |
United States |
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